

7-Bromo-4-chloro-1H-indazole molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Bromo-4-chloro-1H-indazole**

Cat. No.: **B1343724**

[Get Quote](#)

An In-depth Technical Guide to **7-Bromo-4-chloro-1H-indazole**: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **7-Bromo-4-chloro-1H-indazole**, a critical heterocyclic intermediate in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, a field-proven scalable synthesis protocol, analytical validation techniques, and its pivotal role in the production of advanced therapeutics.

Core Chemical Identity and Properties

7-Bromo-4-chloro-1H-indazole is a halogenated aromatic heterocyclic compound. Its molecular structure, featuring both a bromine and a chlorine atom on the indazole core, makes it a versatile building block for creating more complex molecules through various cross-coupling reactions.

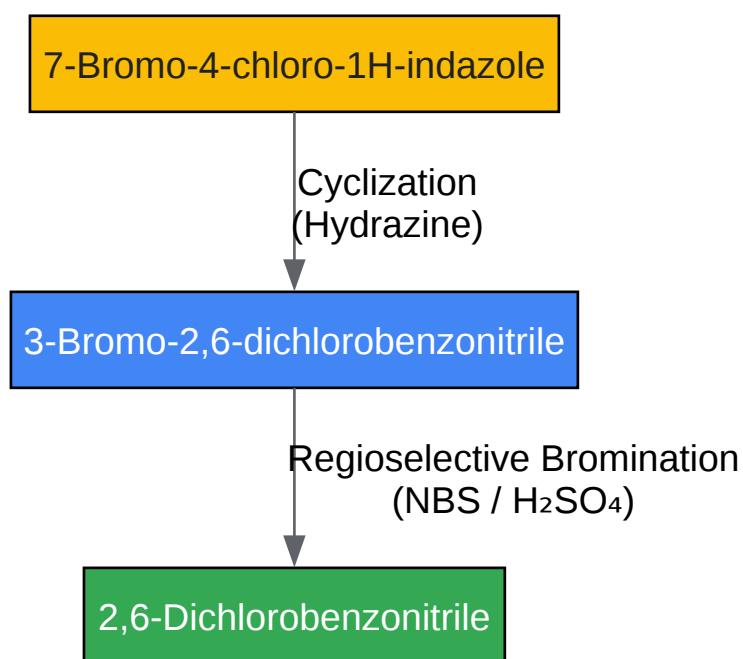
Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	7-bromo-4-chloro-1H-indazole	[1]
Molecular Formula	C ₇ H ₄ BrClN ₂	[1]
Molecular Weight	231.48 g/mol	[1] [2] [3]
CAS Number	1000341-88-7	[1]
Physical Form	Powder	[1]
Boiling Point	361.6±22.0 °C (Predicted)	[4]
Density	1.878±0.06 g/cm ³ (Predicted)	[4]
pKa	10.40±0.40 (Predicted)	[4]
Storage	Store at room temperature, sealed in a dry environment.	[4]

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in drug discovery.[\[5\]](#) Its unique structural and electronic properties allow it to interact with a wide range of biological targets. Consequently, indazole derivatives are integral components of numerous biologically active compounds, including treatments for inflammatory diseases, neurodegenerative disorders, and cancer.[\[5\]](#) The strategic placement of halogen atoms on the **7-Bromo-4-chloro-1H-indazole** derivative provides synthetic handles for elaboration, making it a highly valuable precursor for targeted drug development.

Scalable Synthesis: A Modern, Chromatography-Free Protocol


The efficient and scalable synthesis of **7-Bromo-4-chloro-1H-indazole** is crucial for its application in large-scale pharmaceutical manufacturing. Recent advancements have led to a practical, two-step synthetic sequence that avoids costly and time-consuming column

chromatography.[6][7][8][9] This process has been successfully demonstrated on hundred-gram scales.[6][8][9]

Causality in Synthesis Design (Retrosynthesis)

Initial synthetic strategies explored the direct bromination of the pre-formed 4-chloro-1H-indazole ring. However, this approach proved unsuccessful, yielding the undesired regioisomer as the major product.[6][10] This outcome is dictated by the electronic nature of the indazole ring, which directs electrophilic substitution to other positions.

To overcome this, a revised strategy was developed where the halogenation pattern is established on the precursor before the indazole ring is formed. The current state-of-the-art method starts with the inexpensive and readily available 2,6-dichlorobenzonitrile.[6][7][8][9] This approach ensures the correct regiochemistry of the final product.

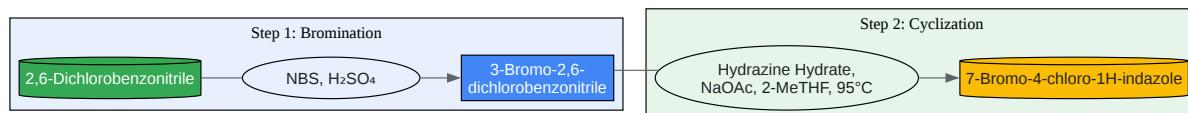
[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of **7-Bromo-4-chloro-1H-indazole**.

Detailed Experimental Protocol

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

This initial step introduces the bromine atom at the desired position on the benzene ring. The use of N-bromosuccinimide (NBS) in sulfuric acid provides mild conditions for highly regioselective bromination, affording the intermediate in high yield and purity.[6]

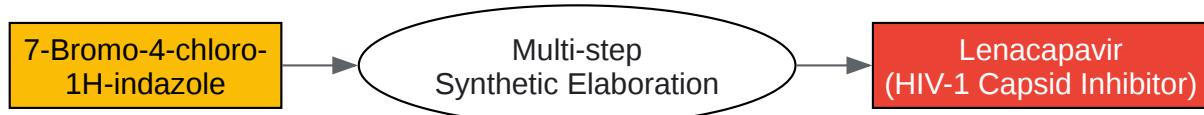

- Charge a suitable reactor with 2,6-dichlorobenzonitrile.
- Add concentrated sulfuric acid (H_2SO_4) while maintaining temperature control.
- Portion-wise, add N-bromosuccinimide (NBS) to the mixture, ensuring the internal temperature remains within the optimal range.
- Allow the reaction to proceed for approximately 18 hours until completion, monitored by an appropriate analytical method (e.g., GC-MS).
- Carefully quench the reaction by pouring the mixture into ice-cold water.
- Collect the resulting precipitate by filtration and wash thoroughly.
- Dry the solid product under vacuum. This step typically yields 3-bromo-2,6-dichlorobenzonitrile with 95-96% purity.[10]

Step 2: Cyclization to Form **7-Bromo-4-chloro-1H-indazole**

The second step involves the formation of the indazole ring via cyclization with hydrazine. This reaction proceeds efficiently in a Parr reactor at elevated temperatures.

- In a Parr reactor, combine the 3-bromo-2,6-dichlorobenzonitrile intermediate, sodium acetate ($NaOAc$), and 2-methyltetrahydrofuran (2-MeTHF).[10]
- Add hydrazine hydrate to the mixture.[10]
- Seal the reactor and heat to an internal temperature of 95 °C for approximately 18 hours.[10]
- After cooling, dilute the reaction mixture with a suitable solvent and wash with water and brine.
- Concentrate the organic layer under reduced pressure.

- The crude product can be purified by recrystallization or slurry in an appropriate solvent system to achieve high purity without the need for chromatography. The final isolated yield for this two-step process is typically in the range of 38-45%.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)


[Click to download full resolution via product page](#)

Caption: Scalable, chromatography-free synthesis workflow.

Pivotal Role in the Synthesis of Lenacapavir

7-Bromo-4-chloro-1H-indazole is not an end product but a high-value intermediate. Its primary and most significant application is as a key heterocyclic fragment in the synthesis of Lenacapavir.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Lenacapavir is a first-in-class, long-acting HIV-1 capsid inhibitor, representing a major advancement in the treatment of HIV-1 infections.[\[6\]](#)[\[7\]](#)[\[8\]](#)

The structure of **7-Bromo-4-chloro-1H-indazole** is incorporated into the core of the Lenacapavir molecule. The synthetic pathway to Lenacapavir utilizes this intermediate, modifying it through subsequent reactions to build the final, complex drug substance. The availability of a practical and scalable route to this fragment is therefore a critical enabler for the production of this potent anti-HIV therapeutic.[\[6\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Role as a key intermediate for Lenacapavir synthesis.

Analytical Characterization

To ensure the quality and integrity of **7-Bromo-4-chloro-1H-indazole**, a suite of analytical techniques is employed. These methods confirm the chemical structure and assess the purity of the synthesized material.

Table 2: Standard Analytical Methods for Validation

Technique	Purpose	Expected Observations
¹ H NMR	Structural confirmation and purity assessment.	The proton NMR spectrum should show characteristic signals in the aromatic region corresponding to the protons on the indazole ring.
GC-MS	Purity assessment and confirmation of molecular weight.	Gas Chromatography will show the purity profile, while Mass Spectrometry will detect the molecular ion peak corresponding to the compound's mass.
qNMR	Quantitative purity determination.	Quantitative Nuclear Magnetic Resonance provides a precise measurement of purity against a certified reference standard.
FT-IR	Functional group identification.	The infrared spectrum will display characteristic absorptions for N-H stretching and aromatic C-H and C=C bonds.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling **7-Bromo-4-chloro-1H-indazole**.

- General Handling: Handle in a well-ventilated area or a fume hood. Avoid formation of dust and aerosols.[\[11\]](#) Wear suitable personal protective equipment (PPE).
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or long-sleeved clothing.[\[12\]](#)
 - Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.[\[13\]](#)
- First Aid Measures:
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[\[12\]](#)[\[13\]](#)
 - Skin Contact: Immediately wash off with soap and plenty of water.[\[13\]](#)
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[\[13\]](#)
 - Ingestion: Rinse mouth with water. Do not induce vomiting.[\[11\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[11\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[\[13\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-bromo-4-chloro-1H-indazole | 1000341-88-7 [sigmaaldrich.com]

- 2. 7-Bromo-5-chloro-1H-indazole | C7H4BrCIN2 | CID 26967621 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-7-chloro-1H-indazole - [sigmaaldrich.com]
- 4. 1H-Indazole,7-bromo-4-chloro- CAS#: 1000341-88-7 [chemicalbook.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. fishersci.de [fishersci.de]
- 13. capotchem.cn [capotchem.cn]
- To cite this document: BenchChem. [7-Bromo-4-chloro-1H-indazole molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1343724#7-bromo-4-chloro-1h-indazole-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com